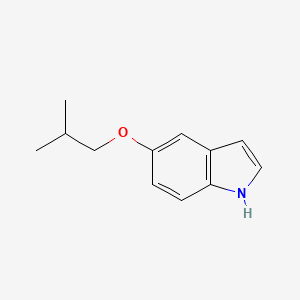
5-(2-methylpropoxy)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “5-(2-methylpropoxy)-1H-indole” belong to a class of organic compounds known as indoles, which are aromatic heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis
The molecular structure of similar compounds often involves a combination of carbon, hydrogen, and oxygen atoms. For example, the compound “Propane, 2-methyl-1-propoxy-” has a molecular weight of 116.2013 and a chemical formula of C7H16O .Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely. For instance, the hydrolysis of phosphinates and phosphonates, which are related to the compound , can take place under both acidic and basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, aminomethyl propanol is soluble in water and has about the same density as water . Another compound, “Propane, 2-methyl-1-propoxy-”, has a boiling point of 334.2±35.0 °C and a density of 0.969±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Green Solvent
“5-(2-methylpropoxy)-1H-indole”, also known as methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . This compound is sold under the brand name Rhodiasolv PolarClean .
Synthesis of Polymers and Copolymers
This compound is widely used in the synthesis of various polymers and copolymers. It has been used in the development of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.
Development of High-Performance Materials
Synthesis of Stimuli-Responsive Polymers
Interaction with Biological Macromolecules
It is believed that “5-(2-methylpropoxy)-1H-indole” interacts with biological macromolecules such as proteins and nucleic acids through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This interaction can result in changes in the conformation and function of the macromolecules, which can lead to various biological effects.
Biochemical and Physiological Effects
“5-(2-methylpropoxy)-1H-indole” has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines and reactive oxygen species in various cell types. “5-(2-methylpropoxy)-1H-indole” has also been shown to have antibacterial and antifungal properties.
Versatility in Lab Experiments
One of the main advantages of using “5-(2-methylpropoxy)-1H-indole” in lab experiments is its versatility. This compound can be used in the synthesis of various polymers and copolymers, which can be tailored to specific applications.
Potential for Development of New Materials and Technologies
Safety and Hazards
Wirkmechanismus
Target of Action
It shares structural similarities with febuxostat , a non-purine selective inhibitor of xanthine oxidase (XO). XO is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid. Inhibition of XO reduces the production of uric acid, which can be beneficial in conditions like gout .
Mode of Action
This inhibition could lead to a decrease in uric acid production .
Biochemical Pathways
If it acts similarly to febuxostat, it would affect the purine degradation pathway by inhibiting xanthine oxidase, thereby reducing the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Pharmacokinetics
Febuxostat, a structurally similar compound, is rapidly absorbed when administered orally, with a median time to reach maximum plasma concentration of 05–13 hours . Febuxostat is metabolized via glucuronidation and oxidation, with only a small percentage of the dose being excreted unchanged via the kidneys .
Result of Action
If it acts similarly to febuxostat, it would result in significant decreases in serum and urinary uric acid concentrations and increases in serum and urinary xanthine concentrations .
Eigenschaften
IUPAC Name |
5-(2-methylpropoxy)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-7,9,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSQGRDGLMYXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methylpropoxy)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2438691.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2438693.png)

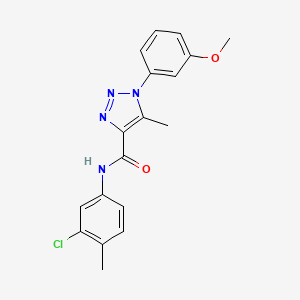
![1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2438699.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2438700.png)
![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone](/img/structure/B2438701.png)
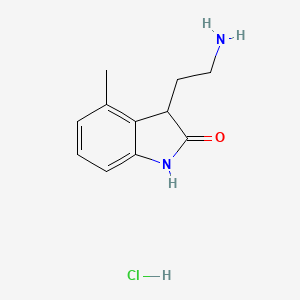

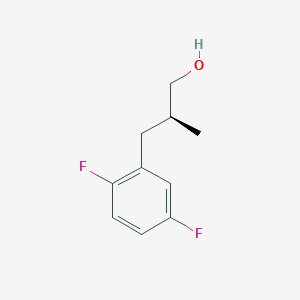
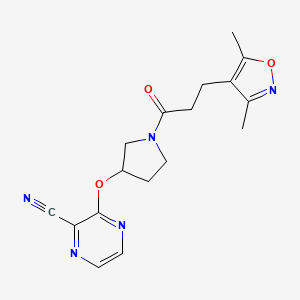
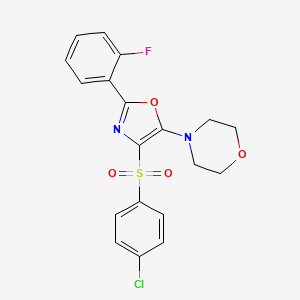
![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)
![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)